molecular formula C11H16N2O B14434339 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- CAS No. 75446-42-3

4-Piperidinol, 1-methyl-4-(3-pyridinyl)-

Cat. No.: B14434339
CAS No.: 75446-42-3
M. Wt: 192.26 g/mol
InChI Key: GHHFIXSVTXTKTH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidinol core (a six-membered nitrogen-containing ring with a hydroxyl group at the 4-position) substituted with a methyl group at the 1-position and a 3-pyridinyl moiety at the 4-position. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol .

The 3-pyridinyl substituent in this compound may enhance binding to nicotinic acetylcholine receptors or influence metabolic stability .

Properties

CAS No.

75446-42-3

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-methyl-4-pyridin-3-ylpiperidin-4-ol

InChI

InChI=1S/C11H16N2O/c1-13-7-4-11(14,5-8-13)10-3-2-6-12-9-10/h2-3,6,9,14H,4-5,7-8H2,1H3

InChI Key

GHHFIXSVTXTKTH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CN=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- typically involves the reaction of piperidine derivatives with pyridine compounds. One common method is the reaction of 4-piperidone with methylamine and 3-pyridinecarboxaldehyde under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires careful control of temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-methyl-4-(3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- can yield 4-piperidone derivatives, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of substituted piperidinol derivatives .

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Key Pharmacological Activity Notable Findings
1-Methyl-4-(3-pyridinyl)-4-piperidinol 1-methyl, 4-(3-pyridinyl) C₁₁H₁₆N₂O Neuropharmacological potential (theoretical) Stable dihydrochloride hydrate form enhances solubility
1-Methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol 1-methyl, 4-(1-methylpyrrolyl) C₁₁H₁₈N₂O Antidepressant candidate Synthesized via dehydration of piperidinols; no neurotoxicity observed in mice
1,2,3,6-Tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (TMMP) Tetrahydropyridine core, methylpyrrolyl C₁₁H₁₆N₂ Neurotoxic Causes striatal dopamine depletion via MAO-B oxidation to pyridinium ions; structurally distinct from piperidinol analogs
1-[(2-Butyl-4-chloro-1H-imidazol-5-yl)methyl]-4-(3-pyridinyl)-4-piperidinol Imidazole substituent C₁₈H₂₅ClN₄O Undisclosed Larger molecular mass (348.88 g/mol) suggests varied pharmacokinetics
1-Methyl-4-[nitromethyl]-4-piperidinol Nitromethyl group C₇H₁₄N₂O₂ Anti-inflammatory Demonstrated efficacy in inflammation models
4-Allyl-1-methyl-4-piperidinol acetate hydrochloride Allyl and acetate groups C₁₁H₂₀ClNO₂ Undisclosed Enhanced lipophilicity due to esterification

Mechanistic and Metabolic Differences

  • Neurotoxicity vs. Safety: TMMP (tetrahydropyridine analog) is neurotoxic due to MAO-B-mediated oxidation to a reactive pyridinium ion, similar to MPTP. In contrast, 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol lacks this toxicity, likely due to its saturated piperidinol ring preventing enzymatic oxidation .
  • Substituent Impact on Activity: 3-Pyridinyl vs. Pyrrolyl/Imidazolyl: The 3-pyridinyl group enhances hydrogen bonding and aromatic interactions with receptors, while bulkier substituents (e.g., imidazole in ) may alter selectivity or metabolism.
  • Metabolic Pathways: Piperidinol derivatives are less prone to MAO-B oxidation compared to tetrahydropyridines (e.g., TMMP), reducing neurotoxic metabolites . Esterified derivatives (e.g., acetate in ) may undergo hydrolysis in vivo, altering bioavailability.

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